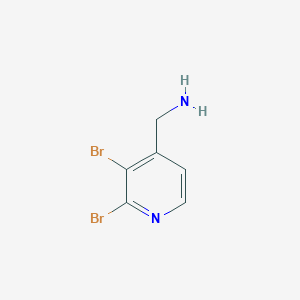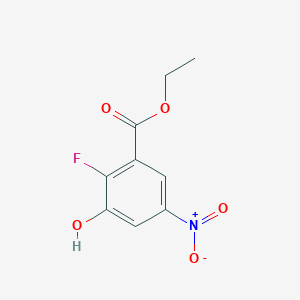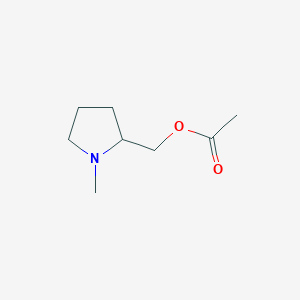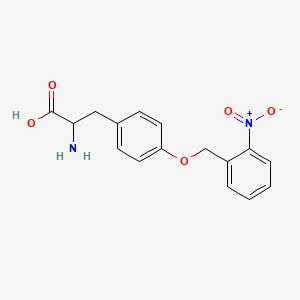
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a tetrahydrothiopyran ring with a hydroxyl group at the 4-position and two methyl groups at the 3-position The presence of the sulfone group (1,1-dioxide) adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide typically involves the oxidation of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the sulfone group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1-oxide: Similar structure but with a sulfoxide group instead of a sulfone.
4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide: Contains a thiophenone ring with similar functional groups.
Uniqueness
4-Hydroxy-3,3-dimethyltetrahydro-2H-thiopyran 1,1-dioxide is unique due to its specific combination of functional groups and the presence of the sulfone group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H14O3S |
|---|---|
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
3,3-dimethyl-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C7H14O3S/c1-7(2)5-11(9,10)4-3-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
IDWADZNJMDQEKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CS(=O)(=O)CCC1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667069.png)


![2-(2,3-Difluorobenzyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13667087.png)









